molecular formula C9H12N2O4S B8614450 Methyl 3-amino-5-(methylsulfonamido)benzoate

Methyl 3-amino-5-(methylsulfonamido)benzoate

Cat. No. B8614450
M. Wt: 244.27 g/mol
InChI Key: VMEBKCRAQGFHOH-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

3-methylsulfonylamino-5-nitro-benzoic acid methyl ester (32 g; 0.12 mol) was suspended in methanol (500 ml), 4 g (5% w/w; 4 g) was added and the mixture was hydrogenated at 4-5 bar. The reaction mixture was subsequently filtered on a Celite pad and the filtrate concentrated. 23 g (0.08 mmol; 66% yield) of a yellow powder were obtained.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:5]=1>CO>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:5]=[C:6]([NH:13][S:14]([CH3:17])(=[O:15])=[O:16])[CH:7]=[C:8]([NH2:10])[CH:9]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C)=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4 g (5% w/w; 4 g) was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was subsequently filtered on a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
23 g (0.08 mmol; 66% yield) of a yellow powder were obtained

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=CC(=C1)NS(=O)(=O)C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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